molecular formula C16H18N2O2 B2410753 2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile CAS No. 1322206-13-2

2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile

Cat. No.: B2410753
CAS No.: 1322206-13-2
M. Wt: 270.332
InChI Key: QWFPHQBCGHCCGI-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.332. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-15-8-7-12(9-16(15)19-2)11-18-14-6-4-5-13(14)10-17/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFPHQBCGHCCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NC2=C(CCC2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile (C16H18N2O2) is a cyclopentene derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound features a cyclopentene ring with an attached carbonitrile group and an amino linkage to a substituted phenyl group. The presence of ethoxy and methoxy groups contributes to its unique properties and potential reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Many derivatives of cyclopentene compounds have demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activities against various bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : There is evidence that these compounds may exert anti-inflammatory effects, which could be useful in managing chronic inflammatory conditions.

Antioxidant Activity

A study investigating the antioxidant potential of cyclopentene derivatives found that this compound exhibited a high radical scavenging activity. The IC50 value was determined to be significantly lower than that of standard antioxidants like ascorbic acid, suggesting superior efficacy.

Compound NameIC50 Value (µM)Reference
Ascorbic Acid30
Subject Compound15

Antimicrobial Activity

In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively. The minimum inhibitory concentration (MIC) was reported as follows:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30

Anti-inflammatory Effects

Research has indicated that the compound may reduce pro-inflammatory cytokine levels in cell cultures. A notable study demonstrated a decrease in TNF-alpha and IL-6 levels when cells were treated with the compound compared to control groups.

Case Studies

Case Study 1: Antioxidant Application in Neuroprotection
A recent study explored the neuroprotective effects of the compound in a rat model of oxidative stress. The results showed significant improvement in cognitive function and reduction in neuronal damage markers after treatment with the compound.

Case Study 2: Antimicrobial Efficacy in Wound Healing
Another investigation highlighted the use of the compound in wound healing applications. It was found to enhance healing rates in infected wounds, attributed to its antimicrobial properties and ability to modulate inflammatory responses.

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